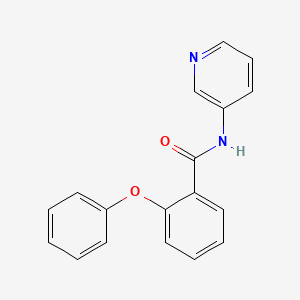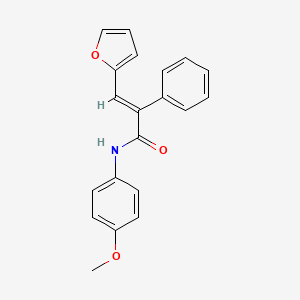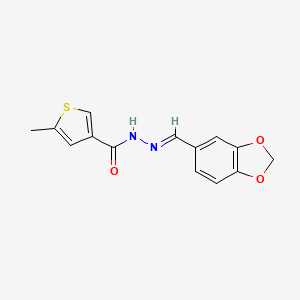
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to possess a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide is not fully understood. However, it is believed to function by inhibiting specific enzymes or signaling pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and inflammation. By inhibiting HDACs, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide may be able to slow the progression of cancer and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. It has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders, which may be related to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide in lab experiments is its high purity and stability. The synthesis method has been optimized to produce a compound with high purity, which is important for reproducibility in lab experiments. Additionally, the compound is stable under a range of conditions, which makes it easier to handle and store. One limitation of using 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide in lab experiments is its limited solubility in water. This may make it difficult to use in certain types of experiments or to administer to animals.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammatory diseases, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, to better understand how it functions at a molecular level. Additionally, research could focus on developing more efficient synthesis methods for the compound, or on modifying its structure to improve its properties.
合成法
The synthesis of 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This is then reacted with 2-furfurylamine to form the final product, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide has been shown to possess a range of potential therapeutic applications. It has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been shown to possess neuroprotective properties.
特性
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-10-4-3-8(6-11(10)15(17)18)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUYGYKYEKBAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)


![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)